Leaving-Group Ability: Iodide Outperforms Bromide and Chloride in SN2 Reactions
In SN2 nucleophilic substitution reactions, the iodide ion (I⁻) is universally recognized as a superior leaving group relative to bromide (Br⁻) and chloride (Cl⁻). Quantitative kinetic studies on alkyl halides establish the relative leaving-group rates as I⁻ > Br⁻ > Cl⁻, with iodide approximately 3–6 times more reactive than bromide and 10²–10³ times more reactive than chloride, depending on the specific substrate and conditions [1]. This class-level trend directly applies to the α-haloacetaldehyde acetal series, meaning 1,1-diethoxy-2-iodoethane will undergo nucleophilic displacement significantly faster and under milder conditions than its bromo or chloro counterparts.
| Evidence Dimension | Leaving-group relative reactivity (SN2) |
|---|---|
| Target Compound Data | Iodide (I⁻): relative rate ~1 (reference) |
| Comparator Or Baseline | Bromide (Br⁻): relative rate ~0.3–0.2; Chloride (Cl⁻): relative rate ~0.01–0.001 |
| Quantified Difference | Iodide is approximately 3–6× faster than bromide and 100–1000× faster than chloride. |
| Conditions | Standard SN2 alkyl halide reactivity order (general organic chemistry principle) |
Why This Matters
For procurement, the iodo compound enables reactions that are impractically slow or require forcing conditions with the bromo or chloro analogs, directly affecting process efficiency and yield.
- [1] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007; Chapter 3. View Source
